molecular formula C15H15ClN2O2 B2892232 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide CAS No. 1147374-95-5

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide

Cat. No.: B2892232
CAS No.: 1147374-95-5
M. Wt: 290.75
InChI Key: DWNZSFKXJRUXON-UHFFFAOYSA-N
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Description

2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, along with a methoxymethylphenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring The initial step may include the chlorination of pyridine to introduce the chloro group at the 2-position

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The compound may be oxidized to form pyridine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: It may serve as a tool in biological studies, potentially interacting with biological targets or serving as a probe in biochemical assays.

Medicine: The compound could have potential therapeutic applications, possibly acting as a lead compound in drug discovery and development.

Industry: In industrial applications, it may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide: This compound shares structural similarities but has different substituents on the phenyl ring.

  • 2-Chloro-N-(methoxymethyl)acetamide: A simpler analog with fewer substituents.

Uniqueness: 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-10-13-5-3-2-4-12(13)9-18-15(19)11-6-7-17-14(16)8-11/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNZSFKXJRUXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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